(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide
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Overview
Description
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide is a compound characterized by the presence of diazene oxide functional groups attached to phenyl rings with carboxylic acid substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide typically involves the reaction of 3,5-dicarboxybenzene diazonium salts with suitable oxidizing agents. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include sodium nitrite and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazene oxide groups to amines or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Similar in structure but with different substituents on the phenyl rings.
Azoxybenzenes: A class of compounds with similar diazene oxide functional groups but varying substituents.
Uniqueness
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10N2O9 |
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Molecular Weight |
374.26 g/mol |
IUPAC Name |
(3,5-dicarboxyphenyl)-(3,5-dicarboxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10N2O9/c19-13(20)7-1-8(14(21)22)4-11(3-7)17-18(27)12-5-9(15(23)24)2-10(6-12)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
DIYNLQMYZOPFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N=[N+](C2=CC(=CC(=C2)C(=O)O)C(=O)O)[O-])C(=O)O |
Origin of Product |
United States |
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